3,3,5,5-Tetramethyloctane

Description

Contextual Significance of Branched Hydrocarbon Chemistry

Branched hydrocarbons, a significant component of gasoline and diesel fuels, play a crucial role in determining fuel quality and efficiency. copernicus.org Their molecular structure, characterized by side chains of carbon atoms, directly influences properties such as octane (B31449) rating and sooting tendency. Highly branched alkanes are particularly valued for their ability to increase the octane number of gasoline, leading to improved engine performance and reduced knocking.

The study of branched alkanes extends beyond fuel technology into atmospheric chemistry and environmental science. copernicus.org As significant constituents of vehicle exhaust, their reactions in the atmosphere contribute to the formation of secondary organic aerosols (SOA), which have implications for air quality and climate. copernicus.org Recent research has focused on understanding the complex oxidation pathways of these compounds and their potential to form SOA under various environmental conditions. copernicus.org Furthermore, the development of novel synthetic strategies to produce highly branched alkanes from renewable biomass sources is an active area of investigation, aiming to create sustainable and high-performance biofuels. researchgate.netnih.gov

Structural Attributes of Highly Branched Octane Isomers, with Emphasis on 3,3,5,5-Tetramethyloctane

Octane (C8H18) and its isomers are fundamental components of gasoline. The degree of branching in these isomers significantly affects their physical and chemical properties. Highly branched isomers, such as isooctane (B107328) (2,2,4-trimethylpentane), are desirable for their high octane ratings. The stability of these branched structures is a subject of ongoing research, with studies suggesting that intramolecular hydrogen-hydrogen bonds may play a secondary role in their increased stability compared to linear or less branched isomers. acs.org

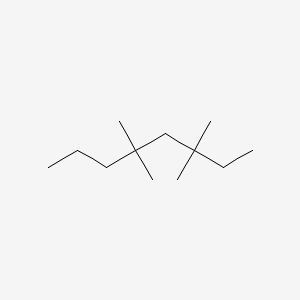

This compound is a highly branched dodecane (B42187) (C12H26), an alkane with a twelve-carbon backbone. nih.gov Its structure consists of an octane chain with four methyl groups attached to the third and fifth carbon atoms. nih.gov This high degree of branching influences its physical properties, such as its boiling and melting points, when compared to its linear counterpart, n-dodecane. The spatial arrangement of the methyl groups creates steric hindrance, which can affect its reactivity and intermolecular interactions.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C12H26 |

| Molecular Weight | 170.33 g/mol nih.gov |

| IUPAC Name | This compound nih.gov |

| Boiling Point | 197°C chemicalbook.com |

| Melting Point | -50.8°C (estimate) chemicalbook.com |

| Density | 0.7713 g/cm³ chemicalbook.com |

| Refractive Index | 1.4330 chemicalbook.com |

Current Research Trajectories and Definable Knowledge Gaps in Tetramethyloctane Studies

Current research on highly branched alkanes like tetramethyloctane isomers is multifaceted. One significant area of investigation is their synthesis. Researchers are exploring various methods, including the alkylation of smaller alkanes and the oligomerization of alkenes, to produce these complex molecules efficiently. evitachem.com For instance, the synthesis of 2,2,4,4-tetramethyloctane (B144296) can be achieved through the catalytic hydrogenation of 2,2,4,4-trimethyl-1-butene or the oligomerization of isobutene followed by hydrogenation. evitachem.com

Another major research focus is the atmospheric chemistry of branched alkanes and their role in the formation of secondary organic aerosols (SOA). copernicus.org While it is known that branched alkanes are significant SOA precursors, the detailed mechanisms of their atmospheric oxidation and the influence of their specific molecular structure on SOA yields are still not fully understood. copernicus.org This represents a significant knowledge gap that researchers are actively working to fill through chamber studies and modeling. copernicus.org

The potential applications of tetramethyloctane and other highly branched alkanes are also being explored. Beyond their use as fuel components, they are being investigated for their potential in advanced lubricants and as non-polar solvents. evitachem.comontosight.ai However, there is a lack of comprehensive studies specifically on the applications of this compound.

Furthermore, while some isomers of tetramethyloctane have been identified in biological and environmental samples, their specific roles and metabolic pathways are largely unknown. ebi.ac.ukfrontiersin.org For example, 2,3,6,7-tetramethyloctane (B1204899) has been detected in the volatile organic compounds produced by the fungus Trichoderma harzianum and the plant Cirsium setidens. ebi.ac.uk The biological significance of these findings remains an open area for research.

A significant challenge in studying these compounds is the vast number of possible isomers and the difficulty in synthesizing and isolating specific ones for detailed analysis. cdnsciencepub.com Developing efficient synthetic routes and advanced analytical techniques to distinguish between different isomers is crucial for advancing the understanding of their properties and behavior. cdnsciencepub.com

Structure

3D Structure

Properties

CAS No. |

62199-44-4 |

|---|---|

Molecular Formula |

C12H26 |

Molecular Weight |

170.33 g/mol |

IUPAC Name |

3,3,5,5-tetramethyloctane |

InChI |

InChI=1S/C12H26/c1-7-9-12(5,6)10-11(3,4)8-2/h7-10H2,1-6H3 |

InChI Key |

UJLDJWNVZROTLS-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C)(C)CC(C)(C)CC |

Origin of Product |

United States |

Mechanistic Studies and Reactivity of 3,3,5,5 Tetramethyloctane Analogs

Free Radical Reaction Pathways in Highly Branched Alkanes

Free radical substitution is a hallmark reaction of alkanes, which are otherwise characterized by their chemical inertness due to strong, non-polar C-C and C-H sigma bonds. researchgate.net This process occurs via a chain reaction mechanism, typically initiated by thermal or photochemical energy, and involves highly reactive radical intermediates. pharmacy180.comelsevier.es

Initiation and Propagation Mechanisms in Free Radical Substitution

The free radical substitution reaction is classically defined by three distinct phases: initiation, propagation, and termination. tsfx.edu.au

Initiation: The reaction is triggered by an initiation step where a non-radical species is converted into radicals. elsevier.es In the halogenation of alkanes, this involves the homolytic cleavage of a halogen molecule (e.g., Cl₂ or Br₂) into two halogen radicals (X•). This bond-breaking process requires an input of energy, typically in the form of ultraviolet (UV) light or heat. tsfx.edu.au

Reaction: X₂ + energy (hν or Δ) → 2 X•

Propagation: Once formed, the highly reactive halogen radical initiates a series of self-sustaining steps known as propagation. This phase consists of two key steps: elsevier.es

Hydrogen Abstraction: The halogen radical abstracts a hydrogen atom from the alkane molecule, forming a hydrogen halide and a new alkyl radical (R•).

Halogenation of the Alkyl Radical: The newly formed alkyl radical then reacts with another halogen molecule to yield the alkyl halide product and regenerate a halogen radical. This new halogen radical can then participate in another hydrogen abstraction step, thus continuing the chain.

Step 1: R-H + X• → R• + H-X

Step 2: R• + X₂ → R-X + X•

This two-step cycle can repeat thousands of times, making the chain reaction an efficient process for converting alkanes to alkyl halides.

Site Selectivity of Hydrogen Abstraction in Branched Alkane Radical Reactions

In complex alkanes like 3,3,5,5-tetramethyloctane, not all hydrogen atoms are equally susceptible to abstraction. The site of hydrogen abstraction is the product-determining step and is governed by the stability of the resulting alkyl radical. rsc.org The stability of alkyl radicals follows the order:

Tertiary (3°) > Secondary (2°) > Primary (1°) > Methyl

This stability trend is attributed to hyperconjugation, where the interaction of the singly occupied p-orbital of the radical with adjacent C-H σ-bonds helps to delocalize the unpaired electron. Consequently, hydrogen atoms on more substituted carbons are preferentially abstracted. rsc.org

The identity of the halogen radical also plays a crucial role in selectivity. Bromine radicals are significantly more selective than chlorine radicals. rsc.org This difference is explained by the Hammond Postulate. The hydrogen abstraction step is endothermic for bromine but exothermic for chlorine. wikipedia.org Therefore, the transition state for bromination is "late" and resembles the alkyl radical product, making it highly sensitive to differences in radical stability. Conversely, the transition state for the less selective chlorination is "early," resembling the reactants, and is less influenced by the stability of the final radical. wikipedia.org

The relative rates of abstraction per hydrogen atom illustrate this selectivity difference clearly.

| Halogen | Primary (1°) | Secondary (2°) | Tertiary (3°) |

|---|---|---|---|

| Chlorine (Cl•) | 1 | 3.6 | 5 |

| Bromine (Br•) | 1 | 99 | 1600 |

For a molecule like this compound, which contains primary, secondary, and tertiary hydrogens, bromination would yield almost exclusively the product resulting from the abstraction of the tertiary hydrogen at the C4 position. Chlorination, being less selective, would produce a mixture of products, though still favoring substitution at more substituted positions. wikipedia.org

Radical Recombination and Chain Termination Processes

The chain reaction does not continue indefinitely. Termination occurs when any two radical species combine to form a stable, non-radical molecule. elsevier.es These events become more probable as the concentration of reactants decreases and the concentration of radicals increases. There are three common types of termination steps in the halogenation of an alkane:

Combination of two halogen radicals: X• + X• → X₂

Combination of two alkyl radicals: R• + R• → R-R

Combination of an alkyl radical and a halogen radical: R• + X• → R-X

These reactions effectively remove radicals from the system, breaking the propagation cycle and ending the chain reaction. researchgate.net

Influence of Steric Hindrance on Reaction Energetics and Kinetics

While electronic factors like radical stability are primary drivers of reactivity, the three-dimensional architecture of a molecule also exerts a significant influence. In highly branched alkanes featuring quaternary carbon centers, such as this compound, steric hindrance can play a decisive role in reaction outcomes.

Quantification of Steric Effects from Quaternary Carbon Centers on Reaction Profiles

Steric hindrance refers to the slowing of chemical reactions due to the spatial bulk of substituents near the reaction center. Quantifying these effects is essential for predicting reactivity. Several empirical models have been developed for this purpose.

One of the most established methods is the Taft equation , a linear free-energy relationship that separates the contributions of polar (electronic) and steric effects of a substituent on reaction rates. masterorganicchemistry.com The equation is expressed as:

log(k/k₀) = ρσ + δEₛ

Here, k and k₀ are the rate constants for the substituted and reference reactions, respectively. The term ρσ** quantifies polar effects, while δEₛ quantifies steric effects. The Eₛ value is the steric substituent constant, which is a measure of the bulkiness of a particular group. More negative Eₛ values indicate greater steric bulk. masterorganicchemistry.com The sensitivity of the reaction to steric effects is given by the δ value. masterorganicchemistry.com

Another approach involves the use of A-values , which are derived from the conformational equilibrium of substituted cyclohexanes. The A-value represents the free energy difference between a conformer with a substituent in the axial position versus the equatorial position. A larger A-value indicates a greater steric demand for the substituent, as it more strongly disfavors the sterically crowded axial position. For instance, the tert-butyl group has a much larger A-value (~5 kcal/mol) than a methyl group (1.74 kcal/mol), quantifying its greater steric bulk.

Studies specifically examining steric effects in radical formation have shown that branching in an alkyl group can have complex effects. While branching at the first (C1) and second (C2) carbons relative to the reaction center can cause steric acceleration, branching at the third carbon (C3) leads to steric deceleration. wikipedia.org This finding is particularly relevant for substrates with quaternary carbons, where the bulky groups are located further from the immediate reaction site but can still hinder the approach of a radical.

Comparative Reactivity Assessments of Branched Alkane Isomers

The reactivity of an alkane in free-radical halogenation is a direct consequence of the types of C-H bonds it possesses. Branched isomers are generally more reactive than their straight-chain counterparts at the site of branching because they contain weaker tertiary or secondary C-H bonds, which lead to more stable radical intermediates.

For example, the free-radical bromination of methylcyclohexane (B89554) is highly selective. Due to the large difference in reactivity between tertiary and other C-H bonds (a factor of ~1600), the reaction yields almost exclusively 1-bromo-1-methylcyclohexane. In contrast, the less selective chlorination of the same molecule would produce a mixture of at least five different products.

This principle can be extended to this compound and its isomers. Consider the following isomers:

n-Dodecane: Contains only primary and secondary hydrogens. Reactivity would be spread across all secondary positions, leading to a complex mixture of products even with selective bromination.

2-Methylundecane: Contains primary, secondary, and one tertiary hydrogen. Bromination would be highly selective for the tertiary position.

This compound: Contains primary, secondary, and tertiary hydrogens. The presence of multiple bulky tert-butyl-like groups introduces significant steric hindrance around the secondary and tertiary C-H bonds, potentially altering the expected reactivity based solely on radical stability. The hydrogen at the C4 position is tertiary and would be the thermodynamically favored site for abstraction. However, the quaternary centers at C3 and C5 could sterically shield this position, potentially slowing the reaction rate compared to a less hindered tertiary C-H bond in another isomer.

The interplay between the inherent reactivity of C-H bonds and the steric shielding from nearby quaternary centers dictates the ultimate reaction profile, making highly branched alkanes fascinating subjects for mechanistic investigation.

Isomerization and Rearrangement Mechanisms in Branched Alkanes

The skeletal isomerization of alkanes, particularly the conversion of linear or lightly branched alkanes into highly branched structures, is a cornerstone process in the petroleum industry for producing high-octane gasoline components. tandfonline.com The mechanisms governing these transformations are complex, involving key intermediates and catalytic surfaces that facilitate the rearrangement of the carbon skeleton. These reactions are typically catalyzed by bifunctional catalysts, which possess both metal and acid sites. mdpi.com The process generally proceeds through a well-established sequence: dehydrogenation of the alkane on a metallic site to form an alkene, followed by the skeletal isomerization of this olefin intermediate on an acid site, and concluding with the hydrogenation of the branched olefin back to a saturated alkane on the metal site. tandfonline.comresearchgate.net

At the heart of the skeletal rearrangement on the acid sites are carbocation intermediates. tandfonline.comresearchgate.net The stability and subsequent reactions of these positively charged species dictate the final product distribution. The isomerization process is driven by the propensity of less stable carbocations to rearrange into more stable forms. lumenlearning.comlumenlearning.com This rearrangement is fundamental to achieving a higher degree of branching.

The stability of carbocations follows a clear trend based on the number of alkyl groups attached to the positively charged carbon atom.

| Carbocation Type | Structure | Relative Stability |

|---|---|---|

| Tertiary (3°) | R₃C⁺ | Most Stable |

| Secondary (2°) | R₂CH⁺ | Intermediate |

| Primary (1°) | RCH₂⁺ | Least Stable |

This drive toward greater stability is the thermodynamic force behind two primary rearrangement mechanisms: the 1,2-hydride shift and the 1,2-alkyl shift. lumenlearning.com These shifts involve the migration of a group from a carbon atom to an adjacent, positively charged carbon.

1,2-Hydride Shift: In this process, a hydrogen atom, along with its pair of bonding electrons (as a hydride ion, H⁻), moves from one carbon to the adjacent carbocation center. lumenlearning.com This typically occurs if the shift results in the formation of a more stable carbocation (e.g., a secondary carbocation rearranging to a tertiary one). libretexts.org

1,2-Alkyl Shift: When a hydride shift is not possible or does not lead to a more stable carbocation, an alkyl group (such as a methyl or ethyl group) can migrate with its bonding electrons to the adjacent carbocation. masterorganicchemistry.com This mechanism is particularly crucial for the isomerization of alkanes with quaternary carbon centers, which are characteristic of highly branched structures like this compound and its analogs. masterorganicchemistry.com

The isomerization of a less branched C12 alkane, an analog to this compound, can serve to illustrate this process. The reaction begins with the formation of a carbocation, which then undergoes a series of shifts. For instance, a secondary carbocation might form initially. If an adjacent carbon is quaternary, a 1,2-alkyl (specifically, a methyl) shift can occur, relocating the positive charge and resulting in the formation of a more stable tertiary carbocation and a rearranged carbon skeleton. masterorganicchemistry.com This sequence of carbocation formation and rearrangement continues, leading to a mixture of isomers, with the distribution favoring the most stable, highly branched structures under thermodynamic equilibrium.

| Mechanism | Description | Driving Force |

|---|---|---|

| 1,2-Hydride Shift | Migration of a hydrogen atom with its bonding electrons to an adjacent carbocation. | Formation of a more stable carbocation (e.g., 2° → 3°). |

| 1,2-Alkyl Shift | Migration of an alkyl group (e.g., methyl) with its bonding electrons to an adjacent carbocation. | Formation of a more stable carbocation, often involving a quaternary carbon. |

These mechanistic steps are fundamental to understanding how straight-chain or lightly branched alkanes are converted into valuable, highly branched isomers. wikipedia.org The efficiency and selectivity of the process depend heavily on the catalyst's properties and the reaction conditions, which are optimized to favor isomerization over competing side reactions like cracking. mdpi.com

Theoretical and Computational Investigations of 3,3,5,5 Tetramethyloctane

Quantum Chemical Approaches to Molecular Structure and Energetics

Quantum chemical methods are fundamental to modern computational chemistry, offering a spectrum of approaches that balance accuracy with computational cost. These methods are used to solve the Schrödinger equation, providing insights into the electronic structure and energy of molecules.

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational expense. researchgate.net Instead of calculating the complex many-electron wavefunction, DFT determines the energy of a molecule from its electron density.

For 3,3,5,5-tetramethyloctane, DFT is instrumental in performing geometry optimization. This process computationally determines the most stable three-dimensional arrangement of atoms—the structure that corresponds to a minimum on the potential energy surface. The optimization yields key structural parameters such as bond lengths, bond angles, and dihedral angles. Popular DFT functionals can, however, sometimes result in systematic errors in calculating properties for long-chain molecules. acs.org

Beyond geometry, DFT calculations can elucidate various electronic properties. These include the distribution of electron density, which reveals how electrons are shared between atoms, and the energies of frontier molecular orbitals (the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule.

Table 1: Representative DFT-Calculated Geometry Parameters for an Optimized Alkane Structure

| Parameter | Typical Value |

| C-C Bond Length | 1.53 Å |

| C-H Bond Length | 1.09 Å |

| C-C-C Bond Angle | 109.5° (idealized tetrahedral) |

| H-C-H Bond Angle | 109.5° (idealized tetrahedral) |

| Note: Actual values for this compound would vary based on the specific location within the molecule due to steric hindrance from its branched structure. |

Ab initio (Latin for "from the beginning") methods are quantum chemical calculations that rely on first principles without the inclusion of experimental data in the theoretical model. researchgate.net These methods provide a systematic way to approach the exact solution of the Schrödinger equation, with accuracy generally improving as the complexity of the calculation increases.

High-level composite methods, such as Gaussian-n (Gn) theories like G2 theory, are particularly valuable for predicting thermochemical properties with high accuracy. These methods combine results from several different ab initio calculations to estimate the energy of a molecule to within a few kilojoules per mole of the experimental value, often referred to as "chemical accuracy".

For this compound, G2 theory could be used to calculate fundamental thermochemical data, including its standard enthalpy of formation (ΔH°f), Gibbs free energy of formation (ΔG°f), and entropy (S°). While highly accurate, these methods are computationally demanding and are typically feasible only for smaller to medium-sized molecules. researchgate.net

Table 2: Illustrative Thermochemical Data for Isomeric Alkanes

| Isomer | ΔH°f (kcal/mol) | Stability Trend |

| n-Octane | -49.8 | Less Stable |

| 2,2,3,3-Tetramethylbutane | -53.7 | More Stable |

| Note: This table illustrates the general trend that branched alkanes are often more thermodynamically stable than their linear isomers. stackexchange.com |

Semi-empirical molecular orbital methods serve as a computationally efficient alternative to ab initio techniques, making them suitable for studying larger and more complex molecules. uomustansiriyah.edu.iqmpg.de These methods are based on the same fundamental framework as ab initio Hartree-Fock theory but introduce approximations and parameters derived from experimental data to simplify the calculations. uni-muenchen.de

Methods like MNDO (Modified Neglect of Diatomic Overlap) and its subsequent parameterizations, AM1 (Austin Model 1) and PM3 (Parametric Model 3), are widely used. mpg.de The PM3 method, for instance, differs from AM1 only in the values of its parameters and generally features less repulsive non-bonded interactions. uomustansiriyah.edu.iq These methods are particularly useful for exploring the potential energy surfaces of large, flexible molecules and for studying extremely branched alkanes where steric effects are dominant. researchgate.net While faster, their accuracy is inherently limited by the parameterization and the underlying approximations. nih.gov

Table 3: Comparison of Quantum Chemical Methodologies

| Method Type | Relative Computational Cost | General Accuracy | Primary Application for Branched Alkanes |

| Semi-Empirical (PM3) | Low | Moderate | Large systems, initial conformational searches researchgate.net |

| DFT (e.g., B3LYP) | Medium | Good | Geometry optimization, electronic properties researchgate.net |

| Ab Initio (G2 Theory) | Very High | Very High | High-accuracy thermochemical predictions researchgate.net |

Conformational Analysis and Potential Energy Surfaces of Highly Branched Alkanes

Rotation around any C-C single bond in an alkane is not entirely free. It is subject to a small energy barrier caused by torsional strain, which is the repulsion between the electron clouds of adjacent bonds. libretexts.org The two limiting conformations are the staggered and eclipsed forms.

Staggered Conformation: This is the lowest-energy arrangement where the substituents on one carbon are positioned as far as possible from the substituents on the adjacent carbon. fiveable.melumenlearning.com The dihedral angle between adjacent C-H or C-C bonds is 60°.

Eclipsed Conformation: This is the highest-energy arrangement where the substituents on adjacent carbons are aligned with each other, maximizing torsional strain. fiveable.melumenlearning.com The dihedral angle is 0°.

In this compound, every C-C bond along the octane (B31449) backbone will have a preference for a staggered arrangement to minimize its potential energy. The energy difference between these conformations creates a rotational barrier that the molecule must overcome to interconvert. fiveable.me

Table 4: Energy Cost of Eclipsing Interactions

| Eclipsing Interaction | Energy Cost (kJ/mol) |

| H ↔ H | 4.0 |

| H ↔ CH₃ | 6.0 |

| CH₃ ↔ CH₃ | 11.0 |

| Source: Data derived from studies of simple alkanes like ethane (B1197151) and propane. openstax.org |

For C-C bonds with more than two non-hydrogen substituents, such as the C4-C5 bond in this compound, different staggered conformations can exist with varying energies due to steric strain. openstax.org Steric strain is the repulsive interaction that occurs when atoms or groups are forced closer together than their atomic radii allow. openstax.org

Anti Conformation: The most stable staggered conformation, where the two largest substituents on adjacent carbons are positioned 180° apart. This arrangement minimizes steric strain. lumenlearning.comlibretexts.org

Gauche Conformation: A staggered conformation where the two largest substituents are positioned at a 60° dihedral angle. lumenlearning.comchemistrysteps.com This conformation is higher in energy than the anti-conformation due to a steric interaction known as a gauche interaction. chemistrysteps.comchemistrysteps.com

The highly branched nature of this compound, with its bulky tert-butyl-like groups at the C3 and C5 positions, leads to significant steric hindrance. The molecule will preferentially adopt conformations along its carbon backbone that maximize the distance between these large groups, favoring anti-arrangements where possible. Gauche interactions involving these bulky groups would be highly destabilizing and would represent high-energy regions on the molecule's potential energy surface.

Table 5: Relative Energy of Butane Conformations (Rotation about C2-C3 bond)

| Dihedral Angle | Conformation | Relative Energy (kJ/mol) | Primary Strain Type |

| 0° | Eclipsed (Syn-periplanar) | 19 | Torsional + Steric |

| 60° | Gauche (Staggered) | 3.8 | Steric |

| 120° | Eclipsed | 16 | Torsional + Steric |

| 180° | Anti (Staggered) | 0 | Minimal |

| Source: Data for n-butane illustrates the energetic cost of gauche and eclipsed interactions. openstax.org |

Identification and Energetics of Syn-Pentane Interactions and Other Steric Repulsions

The structure of this compound features multiple instances of severe steric repulsion, most notably interactions analogous to syn-pentane arrangements. A syn-pentane interaction occurs in n-pentane when rotation around the C2-C3 and C3-C4 bonds brings the two terminal methyl groups into close proximity, resulting in a significant energetic penalty of approximately 3.6 kcal/mol. In this compound, similar and even more pronounced repulsions are unavoidable due to its condensed branching.

The core C3-C4-C5 fragment of the octane backbone, with its bulky substituents, is particularly constrained. Rotation around the C4-C5 bond is highly restricted. The tert-butyl-like groups at C3 and C5 lead to strong van der Waals repulsions between the methyl groups. For instance, gauche conformations around the C4-C5 bond would force methyl groups on C3 and C5 into close contact, creating substantial steric strain. These interactions are more severe than a simple syn-pentane interaction due to the reduced conformational flexibility. In highly congested molecules like sym-tetra-tert-butylethane, extreme bond length and angle distortions are observed to alleviate steric strain. acs.org It is expected that this compound would also exhibit deviations from ideal bond angles and lengths to minimize these repulsive forces.

The table below illustrates the typical energetic cost of common steric interactions found in alkanes, which are expected to be prevalent and magnified in the structure of this compound.

| Interaction Type | Description | Typical Energy Cost (kcal/mol) |

| Gauche Butane | Steric interaction between two methyl groups in a gauche conformation. | ~0.9 |

| Syn-Pentane | Steric repulsion between the terminal methyl groups in a syn conformation of n-pentane. | ~3.6 |

| 1,3-Diaxial (Cyclohexane) | Steric interaction between an axial substituent and axial hydrogens on the same side of a cyclohexane (B81311) ring. | Variable (e.g., ~1.7 for CH₃) |

This table presents generalized values for common steric interactions. In this compound, the cumulative effect of multiple, enforced close contacts would lead to significantly higher local strain energies.

Computational Prediction of Rotational Barriers and Conformational Equilibria

The computational prediction of rotational barriers and conformational equilibria in a molecule like this compound would rely on quantum mechanical calculations, such as Density Functional Theory (DFT), and molecular mechanics (MM) methods. These calculations would reveal a complex potential energy surface with multiple local minima corresponding to different conformers.

The central C4-C5 bond is expected to have the highest barrier to rotation due to the need for the two bulky tetramethyl-substituted groups to pass by each other. For comparison, the rotational barrier in n-butane between the anti and eclipsed conformations is about 5 kcal/mol. researchgate.net In more hindered systems, these barriers can be significantly higher. For example, the rotation of tert-butyl groups can face barriers ranging from 6 to over 10 kcal/mol depending on the molecular context. researchgate.net For this compound, the barrier for C4-C5 rotation is anticipated to be substantially higher, potentially restricting free rotation at room temperature and leading to a limited set of accessible conformations.

Conformational equilibria will be dominated by structures that minimize the severe steric repulsions. This would likely involve an extended conformation of the octane backbone to maximize the distance between the bulky substituents. Any conformation that brings the groups at C3 and C5 closer, such as a more coiled backbone, would be energetically unfavorable. Molecular mechanics and DFT calculations would be essential to quantify the energy differences between these conformers and predict their relative populations at thermal equilibrium.

| Rotational Barrier | Molecule | Computational Method | Predicted Barrier (kcal/mol) |

| C2-C3 anti to eclipsed | n-Butane | DLPNO-CCSD(T) | 5.1 - 5.5 |

| C-C bond in Propane | Propane | DFT | ~3.4 |

| C-C bond in Ferrocene | Ferrocene | DFT | ~3.8 |

This table provides examples of computationally predicted rotational barriers in other molecules to contextualize the expected high barriers in this compound. Specific calculations for this compound are not available.

Molecular Dynamics Simulations for Dynamic Behavior of Branched Systems

Molecular dynamics (MD) simulations are a powerful tool for investigating the dynamic behavior of molecules like this compound in the liquid phase. These simulations solve Newton's equations of motion for a system of atoms and molecules, providing insights into their movements over time.

All-Atom Molecular Dynamics (AA-MD) for Microscopic Dynamics

In all-atom molecular dynamics (AA-MD), every atom in the system, including all hydrogens, is represented as a distinct particle. This high-resolution approach allows for a detailed examination of microscopic dynamics, such as bond vibrations, angle bending, and torsional rotations. For a highly branched system like this compound, AA-MD can accurately capture the effects of steric hindrance on local motions and intermolecular packing in the liquid state. However, the computational cost of AA-MD limits these simulations to relatively small systems and short timescales, typically nanoseconds.

Coarse-Grained Molecular Dynamics (CG-MD) for Extended Time and Length Scales

To study slower processes that occur over longer time and length scales, such as diffusion and large-scale conformational changes, coarse-grained molecular dynamics (CG-MD) is often employed. In CG-MD, groups of atoms (e.g., a methyl or methylene (B1212753) group) are represented as single "beads." This simplification reduces the number of particles in the system and smooths the energy landscape, allowing for significantly longer simulation times (microseconds or more). While CG-MD sacrifices some atomic detail, it is invaluable for understanding the collective and long-time dynamic properties of complex molecules.

Simulation of Translational and Rotational Diffusion Coefficients

MD simulations can be used to calculate transport properties such as translational and rotational diffusion coefficients. The translational diffusion coefficient (D) is typically determined from the mean square displacement (MSD) of the molecules over time, using the Einstein relation. The rotational diffusion is assessed by analyzing the time correlation functions of molecular orientation vectors.

For branched alkanes, both translational and rotational motion are generally slower compared to their linear isomers of the same molecular weight. The bulky, more spherical shape of highly branched molecules like this compound leads to increased viscosity and hinders their ability to move past one another in the liquid state. byu.edu MD simulations of pentane (B18724) isomers, for example, show that the more branched neopentane (B1206597) has a different diffusion behavior compared to n-pentane. koreascience.kr Similar trends would be expected for the C12 isomers, with the highly branched this compound exhibiting slower diffusion than less branched or linear dodecanes.

| Compound | Simulation Type | Temperature (K) | Self-Diffusion Coefficient (10⁻⁵ cm²/s) |

| n-Pentane | MD | 273.15 | ~2.5 |

| Isopentane | MD | 273.15 | ~2.4 |

| Neopentane | MD | 273.15 | ~2.4 |

| n-Dodecane | MD | 403.5 | ~1.8 |

This table presents simulated diffusion coefficients for other alkanes to illustrate the typical magnitudes and the effect of branching. Data is from simulations of pentane isomers and n-dodecane. koreascience.kruoc.gr

Analysis of Radial Distribution Functions and Intermolecular Interactions

The radial distribution function (RDF), g(r), is a key output of MD simulations that describes the probability of finding a particle at a distance r from a reference particle, compared to a random distribution. libretexts.org The RDF provides a picture of the local structure and packing of molecules in a liquid. wikibooks.org

For a liquid composed of this compound, the RDF between the centers of mass of the molecules would likely show a first sharp peak corresponding to the nearest neighbors, but subsequent peaks would be less defined compared to linear alkanes. This is because the irregular, bulky shape of the branched molecules prevents them from packing in an ordered, layered fashion. The positions of the peaks in the RDF can be used to understand the average distances between molecules and how the bulky tetramethyl groups influence the local liquid structure. Analysis of site-site RDFs (e.g., between methyl groups) can further elucidate the nature of intermolecular interactions. researchgate.net

Electronic Structure and Intramolecular Stability Considerations

Theoretical and computational chemistry provides powerful tools to investigate the intricate relationship between the three-dimensional structure of a molecule and its stability. For a highly branched alkane like this compound, these methods are crucial for understanding the subtle electronic and steric effects that govern its properties.

Hyperconjugation Effects in Multiply Branched Alkane Frameworks

Hyperconjugation is a stabilizing interaction that results from the delocalization of electrons from a filled bonding orbital (typically a C-H or C-C σ-bond) to an adjacent empty or partially filled anti-bonding orbital (σ*). In the framework of a multiply branched alkane such as this compound, the presence of numerous C-C and C-H bonds creates a rich environment for these interactions.

Electronic Correlation and its Impact on Relative Stabilities of Branched Isomers

It has long been observed that branched alkanes are thermodynamically more stable than their straight-chain isomers. chemistryviews.org For instance, 2,2-dimethylbutane (B166423) has a lower heat of combustion, and thus greater stability, than its straight-chain isomer, n-hexane. openochem.org While several theories have been proposed, computational studies have highlighted the critical role of electron correlation. quora.com

| Alkane Isomer | Structure Type | Heat of Combustion (kJ/mol) | Relative Stability |

|---|---|---|---|

| n-Hexane | Straight-chain | –4163 | Least Stable |

| 2-Methylpentane | Branched | –4158 | More Stable |

| 2,2-Dimethylbutane | Highly Branched | –4154 | Most Stable |

This table illustrates the principle that increased branching leads to a lower heat of combustion, indicating greater thermodynamic stability. Data sourced from openochem.org.

Steric Strain Analysis and Computational Feasibility of Highly Branched Alkane Architectures

While branching generally increases stability, extreme branching can introduce destabilizing steric strain. In this compound, the four methyl groups and two ethyl groups clustered around the C3 and C5 quaternary centers create a sterically congested environment. The bulky tertiary butyl-like groups repel each other, forcing bond angles to distort from the ideal tetrahedral geometry of 109.5°.

Computational methods, such as semi-empirical molecular orbital methods (e.g., PM3), are employed to analyze these strains and predict the viability of highly branched structures. researchgate.net Such calculations can determine heats of formation and identify potential bond dissociation pathways. Studies on "extremely branched alkanes" have shown that beyond a certain point of branching (around n=20 for the molecular graph), the steric hindrance becomes so severe that the molecule is no longer stable and cannot exist. researchgate.net For a molecule like this compound, computational analysis would confirm its stability while quantifying the degree of strain present in its structure. These calculations are essential for assessing the feasibility of synthesizing even more complex, highly branched alkane architectures.

Reaction Path Search Algorithms for Mechanistic Elucidation (e.g., AFIR Method)

Understanding the potential chemical reactions and decomposition pathways of a molecule like this compound requires elucidating its potential energy surface. Automated reaction path search algorithms are computational tools designed for this purpose. The Artificial Force Induced Reaction (AFIR) method is a prominent example of such an algorithm. mext.go.jpmext.go.jp

The AFIR method works by applying an "artificial force" to push or pull defined molecular fragments together, thereby inducing structural deformations and overcoming reaction barriers. rsc.orgnih.gov This allows for the systematic discovery of reaction paths and transition states connecting different local minima on the potential energy surface. mext.go.jp The method can be applied to both intermolecular reactions and intramolecular processes, such as conformational changes or rearrangements within a single molecule. mext.go.jprsc.org By systematically exploring different fragment pairs within this compound, the AFIR method could be used to predict its pyrolysis mechanisms, potential rearrangement pathways, or reactions with other chemical species without prior assumptions about the reaction coordinates.

| Algorithm | Function | Application Example |

|---|---|---|

| Multicomponent (MC-AFIR) | Systematic sampling of reaction pathways between two or more reactant molecules. nih.gov | Exploring the reaction of this compound with an oxygen molecule. |

| Single-component (SC-AFIR) | Systematic exploration of pathways (e.g., rearrangements, dissociations) within a single system. nih.gov | Generating a global reaction path network for the thermal decomposition of this compound. |

| Double-sphere (DS-AFIR) | Finds a single, specific path connecting a given reactant and product structure. nih.gov | Calculating the pathway for a specific known isomerization of this compound. |

This table summarizes the different algorithms available within the AFIR method as implemented in the GRRM program, highlighting their distinct applications in computational chemistry. Data sourced from nih.gov.

Advanced Analytical Methodologies for 3,3,5,5 Tetramethyloctane Characterization

Comprehensive Chromatographic Separations

Gas chromatography (GC) is the cornerstone for the analysis of volatile and semi-volatile compounds like 3,3,5,5-Tetramethyloctane. The high degree of branching in its structure presents unique challenges and opportunities for separation from its isomers and other hydrocarbons.

High-Resolution Gas Chromatography, which utilizes long capillary columns (typically 30-100 meters), is essential for the separation of the numerous C12 alkane isomers, including this compound. The separation of these closely related compounds is based on differences in their boiling points and molecular shapes. Highly branched alkanes, due to their more compact, spherical shape, exhibit weaker intermolecular van der Waals forces compared to their linear or less-branched counterparts. This results in lower boiling points and, consequently, earlier elution times from a standard non-polar GC column. For instance, the elution of various tetramethyloctane isomers can be resolved on a single capillary column, allowing for their individual differentiation.

For exceptionally complex samples, such as petroleum distillates or environmental extracts, one-dimensional HRGC may not provide sufficient resolving power. Comprehensive two-dimensional gas chromatography (GC×GC) offers a significant enhancement in peak capacity and separation power. This technique employs two columns with different stationary phase selectivities connected in series via a modulator. The entire sample is subjected to two independent separations.

In a typical GC×GC setup for hydrocarbon analysis, a non-polar first-dimension column separates analytes based on boiling point, while a more polar second-dimension column provides a separation based on polarity. This results in a structured two-dimensional chromatogram where compounds of a similar chemical class, such as branched alkanes, group together in distinct regions. This ordered separation allows for the deconvolution of this compound from co-eluting compounds in the first dimension, greatly improving identification and quantification accuracy in matrices containing hundreds or even thousands of components.

The choice of stationary phase is critical for the effective separation of branched alkanes. Non-polar stationary phases, such as 100% dimethylpolysiloxane (e.g., DB-1, SE-30) or 5% phenyl-95% dimethylpolysiloxane, are standard choices. These phases separate alkanes primarily according to their boiling points, providing robust and predictable elution patterns.

Retention time alone is not a reliable identifier due to its dependence on analytical conditions. The Kovats Retention Index (KI) system provides a more stable and transferable measure by normalizing the retention time of a compound to that of adjacent n-alkanes. The index is calculated on a logarithmic scale, relating the analyte's retention to the carbon number of the bracketing n-alkanes. For branched alkanes, KI values are typically lower on non-polar columns than the value corresponding to their carbon number (e.g., 1200 for a C12 alkane). The NIST Chemistry WebBook provides experimentally determined Kovats indices for various tetramethyloctane isomers on a non-polar SE-30 column, demonstrating the ability to distinguish them based on this standardized metric.

| Compound Name | Kovats Retention Index (I) | GC Column Conditions |

| 3,4,5,6-Tetramethyloctane, isomer a | 1100.6 | Capillary, SE-30, 30m x 0.25mm, 70°C Isothermal |

| 3,4,5,6-Tetramethyloctane, isomer d | 1110.0 | Capillary, SE-30, 30m x 0.25mm, 70°C Isothermal |

| Other 3,4,5,6-Tetramethyloctane isomers | 1105.85 - 1116.3 | Standard non-polar |

Data sourced from the NIST Chemistry WebBook.

Relative Response Factors (RRFs) are used in quantitative analysis to correct for differences in detector response between the analyte and a standard. For a Flame Ionization Detector (FID), which is commonly used for hydrocarbon analysis, the response is generally proportional to the number of effective carbon atoms in the molecule. Therefore, the RRF for this compound relative to other C12 alkanes would be expected to be close to unity.

Mass Spectrometric Techniques for Structural Elucidation

Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), is the definitive tool for the structural elucidation of organic compounds.

Electron Ionization Mass Spectrometry (EIMS) is a hard ionization technique that imparts significant energy to the analyte molecule, causing it to fragment in a predictable and reproducible manner. The resulting mass spectrum is a fingerprint that can be used for identification.

For highly branched alkanes like this compound, the molecular ion ([M]⁺• at m/z 170) is often of very low abundance or completely absent. The fragmentation pattern is dominated by cleavages at the points of branching, as this leads to the formation of stable secondary and, particularly, tertiary carbocations. The primary fragmentation pathways for this compound are expected to involve the cleavage of C-C bonds adjacent to the quaternary carbons at the 3- and 5-positions.

Key expected fragmentation events include:

Loss of an ethyl radical (•C₂H₅): Cleavage between C2-C3 or C5-C6 results in a fragment ion at m/z 141.

Loss of a propyl radical (•C₃H₇): Cleavage between C5-C6 with rearrangement could lead to a fragment at m/z 127.

Loss of a tert-butyl radical (•C₄H₉): Cleavage at the C3-C4 or C4-C5 bond results in a stable fragment ion at m/z 113.

Formation of the tert-butyl cation: Cleavage can also result in the formation of the highly stable tert-butyl cation at m/z 57, which is often the base peak (most abundant ion) in the spectra of molecules containing this moiety.

| Mass-to-Charge Ratio (m/z) | Proposed Identity | Fragmentation Pathway |

| 170 | [C₁₂H₂₆]⁺• | Molecular Ion (likely low abundance or absent) |

| 141 | [C₁₀H₂₁]⁺ | Loss of an ethyl radical (•C₂H₅) |

| 113 | [C₈H₁₇]⁺ | Loss of a tert-butyl radical (•C₄H₉) |

| 57 | [C₄H₉]⁺ | tert-Butyl cation (likely base peak) |

Analysis of these characteristic fragment ions and their relative abundances allows for the confident structural confirmation of this compound and its differentiation from other isomers that would produce different sets of fragment ions.

Vibrational Spectroscopy for Functional Group and Structural Confirmation

Vibrational spectroscopy serves as a powerful tool for the elucidation of molecular structures by probing the vibrational energy levels of molecules. For a saturated hydrocarbon like this compound, which lacks traditional functional groups, vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is instrumental in confirming the presence of various C-H and C-C bonds within its highly branched aliphatic structure. These techniques provide a detailed fingerprint of the molecule, allowing for structural confirmation and analysis of conformational isomers.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which induces transitions between its vibrational energy states. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber, revealing characteristic absorption bands corresponding to specific vibrational modes. For alkanes, the most prominent bands arise from C-H stretching and bending vibrations. orgchemboulder.com

The FT-IR spectrum of this compound is expected to be dominated by absorptions from its numerous methyl (CH₃) and methylene (B1212753) (CH₂) groups. The high degree of methyl substitution and the presence of quaternary carbons significantly influence the spectrum.

Key FT-IR Spectral Features of this compound:

C-H Stretching Vibrations: Strong absorptions in the 2850-3000 cm⁻¹ region are characteristic of C-H stretching in alkanes. libretexts.orgpressbooks.pub Due to the abundance of methyl and methylene groups in this compound, this region will exhibit a complex and intense pattern. The asymmetric and symmetric stretching vibrations of the CH₃ and CH₂ groups can be distinguished within this range.

C-H Bending Vibrations: The region between 1350 cm⁻¹ and 1470 cm⁻¹ is dominated by C-H bending (scissoring and rocking) vibrations. orgchemboulder.com The presence of gem-dimethyl groups (two methyl groups on the same carbon) at positions 3 and 5 is expected to give rise to a characteristic doublet in the 1365-1385 cm⁻¹ region, which is a hallmark of this structural feature.

The following interactive data table summarizes the expected characteristic FT-IR absorption bands for the functional groups present in this compound.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| Asymmetric C-H Stretch | -CH₃ | ~2962 | Strong |

| Symmetric C-H Stretch | -CH₃ | ~2872 | Medium |

| Asymmetric C-H Stretch | -CH₂- | ~2926 | Strong |

| Symmetric C-H Stretch | -CH₂- | ~2853 | Medium |

| Asymmetric C-H Bend | -CH₃ | ~1460 | Medium |

| Symmetric C-H Bend (Umbrella) | -CH₃ | ~1375 | Medium-Strong |

| CH₂ Scissoring | -CH₂- | ~1465 | Medium |

| CH₂ Rocking | -(CH₂)n- (n≥4) | ~720-725 | Weak |

Raman Spectroscopy

Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. While FT-IR is sensitive to changes in the dipole moment of a molecule during a vibration, Raman spectroscopy is sensitive to changes in its polarizability. For non-polar molecules like alkanes, Raman spectroscopy can provide valuable information about the carbon skeleton.

The Raman spectrum of this compound would be expected to show strong signals for the C-C bond vibrations, which are often weak in the infrared spectrum. This makes Raman spectroscopy particularly useful for characterizing the backbone of the molecule.

Key Raman Spectral Features of this compound:

C-H Stretching: Similar to FT-IR, the C-H stretching region (2800-3000 cm⁻¹) will be prominent in the Raman spectrum.

C-C Stretching: The C-C stretching vibrations, appearing in the 800-1200 cm⁻¹ range, are typically strong in Raman spectra of alkanes and provide a detailed fingerprint of the carbon skeleton. The highly branched nature of this compound will result in a complex pattern in this region.

Conformational Analysis: Raman spectroscopy is sensitive to the conformational order of alkyl chains. mdpi.com Studies on long-chain alkanes have shown that specific Raman active modes, such as the disorder longitudinal acoustic mode (D-LAM), can provide insights into the chain conformation. mdpi.com

The following interactive data table outlines the anticipated Raman shifts for the primary vibrational modes in this compound.

| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) | Intensity |

| C-H Stretching | -CH₃, -CH₂- | 2800-3000 | Strong |

| C-H Bending/Deformation | -CH₃, -CH₂- | 1300-1500 | Medium |

| C-C Stretching | C-C | 800-1200 | Strong |

| Skeletal Bending | C-C-C | < 500 | Medium-Weak |

Electron Spin Resonance (ESR) Spectroscopy for Radical Species Characterization

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a powerful technique for studying species that have one or more unpaired electrons, such as free radicals. unibo.it If this compound were to form a radical species, for instance, through the abstraction of a hydrogen atom, ESR spectroscopy would be the primary method for its detection and characterization.

The formation of a radical from this compound could theoretically occur at any of the carbon atoms bearing hydrogen. The stability of the resulting radical would dictate the most likely site of formation, with tertiary radicals generally being more stable than secondary, which are more stable than primary radicals.

The key information obtained from an ESR spectrum is the g-factor and the hyperfine coupling constants. The g-factor is a characteristic of the radical's electronic environment. The hyperfine coupling arises from the interaction of the unpaired electron's magnetic moment with the magnetic moments of nearby nuclei with non-zero spin, such as ¹H. This interaction splits the ESR signal into multiple lines, and the splitting pattern and magnitude (the hyperfine coupling constant, a) provide detailed information about the structure of the radical and the distribution of the unpaired electron's spin density. libretexts.org

Hypothetical 3,3,5,5-Tetramethyloctyl Radical:

Let's consider a hypothetical scenario where a radical is formed by the abstraction of a hydrogen atom from the C4 methylene group, resulting in a secondary alkyl radical. The unpaired electron would primarily reside on the C4 carbon. The ESR spectrum of this radical would be characterized by hyperfine coupling to the neighboring protons.

The number of lines in the ESR spectrum due to coupling with a set of n equivalent protons is given by (n+1). For more complex systems with multiple sets of non-equivalent protons, the spectrum will be a superposition of these splittings.

The following interactive data table presents a hypothetical analysis of the expected hyperfine coupling for a radical formed at the C4 position of this compound. The coupling constants are estimates based on typical values for alkyl radicals.

| Interacting Nuclei | Number of Equivalent Nuclei (n) | Multiplicity (n+1) | Estimated Hyperfine Coupling Constant (a) in Gauss (G) |

| α-proton (on C4) | 1 | 2 (doublet) | 20 - 25 |

| β-protons (on C2 and C6) | 4 | 5 (quintet) | 25 - 35 |

The resulting spectrum would be a doublet of quintets. The large steric hindrance from the neighboring gem-dimethyl groups at C3 and C5 could potentially influence the conformation of the radical center and, consequently, the observed hyperfine coupling constants.

Research Applications and Broader Context of 3,3,5,5 Tetramethyloctane Within Hydrocarbon Chemistry

Application as Geochemical Biomarkers

As a structurally distinct saturated hydrocarbon, 3,3,5,5-tetramethyloctane belongs to a significant class of molecules used in geochemistry to understand the Earth's past. Its primary role in this field is as a biomarker, a molecular fossil that provides clues about the organisms and environments of ancient times.

This compound is a member of a class of compounds known as Branched Alkanes with Quaternary Carbon Atoms (BAQCs). These molecules are characterized by having at least one carbon atom bonded to four other carbon atoms, creating a highly branched structure. BAQCs have been identified in a wide array of geological samples, from modern marine sediments to ancient black shales and even 2.0 to 2.2 billion-year-old metasediments. mdpi.comnih.gov Their detection is typically achieved through gas chromatography-mass spectrometry (GC-MS) after separating the branched and cyclic hydrocarbons from the more common linear alkanes. frontiersin.orgpnas.org

The significance of BAQCs lies in their biological origin. nih.govpnas.org The specific and complex structures of these molecules are unlikely to be formed through random geological (abiotic) processes. Instead, they are believed to be remnants of lipids produced by living organisms. The consistent presence of pseudohomologous series (families of compounds with similar structures but different carbon chain lengths) of BAQCs in sediments spanning vast geological timescales strongly indicates a persistent biological source. nih.gov Although the exact source organisms for many BAQCs remain unknown, their distribution suggests a possible link to nonphotosynthetic sulfide-oxidizing bacteria. nih.govpnas.org

The presence and distribution of BAQCs, including structures like this compound, serve as powerful tools for tracing the origin of organic matter and understanding its subsequent alteration through diagenesis (the physical and chemical changes occurring during the conversion of sediment to sedimentary rock).

By analyzing the types and abundance of BAQCs in a sediment sample, geochemists can infer the types of microbial communities that contributed to the organic matter pool. nih.govfrontiersin.org Because these compounds are relatively resistant to degradation compared to other biological molecules, they can survive deep burial and thermal maturation, preserving a chemical fingerprint of the original ecosystem. The study of these biomarkers helps to reconstruct past environments and the evolution of life. While bulk isotopic analysis (δ13C and δ15N) provides general information about terrestrial versus marine organic input, specific biomarkers like BAQCs offer more granular detail about the contributing biota. frontiersin.orgresearchgate.net

The structural transformation of these molecules during burial also provides insight into diagenetic pathways. The stability of the quaternary carbon centers makes BAQCs robust tracers, but subtle changes in their structure or the surrounding hydrocarbon matrix can indicate the thermal history and chemical conditions the rock has experienced. researchgate.net

Environmental Chemistry and Atmospheric Processes

As a volatile organic compound (VOC), this compound can be released into the atmosphere from various sources, including the evaporation of fuels and industrial solvents. Once in the atmosphere, it participates in photochemical reactions that have significant environmental implications.

In the atmosphere, the primary degradation pathway for alkanes is initiated by reaction with the hydroxyl radical (•OH), a highly reactive species formed by the action of sunlight. researchgate.net The rate of this reaction is dependent on the molecule's structure. Highly branched alkanes like this compound tend to have higher reaction rates than their linear counterparts because the hydrogen atoms on tertiary carbons (a carbon bonded to three other carbons) are more easily abstracted by the •OH radical.

The initial reaction forms an alkyl radical, which then rapidly reacts with molecular oxygen (O₂) to form a peroxy radical (RO₂•). This peroxy radical is a key intermediate in a cascade of further reactions. The subsequent chemistry of these radicals is complex and leads to the formation of a variety of oxygenated products. researchgate.net Studies on other branched alkanes have shown that these products can include alkyl nitrates, 1,4-hydroxynitrates, 1,4-hydroxycarbonyls, and dihydroxycarbonyls. researchgate.net

Table 1: Key Steps in the Atmospheric Oxidation of Branched Alkanes

| Step | Reactants | Products | Significance |

|---|---|---|---|

| Initiation | Branched Alkane + •OH | Alkyl Radical (R•) + H₂O | The primary degradation pathway in the troposphere. |

| Propagation | R• + O₂ | Peroxy Radical (RO₂•) | A key intermediate that drives subsequent reactions. |

| NO to NO₂ Conversion | RO₂• + NO | Alkoxy Radical (RO•) + NO₂ | Contributes to the formation of tropospheric ozone. |

| Product Formation | RO•, RO₂• + other reactants | Oxygenated VOCs (carbonyls, nitrates, etc.), Secondary Organic Aerosols (SOA) | Leads to the formation of smog components and particulate matter. |

This is a generalized pathway for branched alkanes.

The atmospheric oxidation of this compound and other branched alkanes plays a significant role in air quality issues, particularly the formation of ground-level ozone (O₃) and secondary organic aerosols (SOA). researchgate.netnih.gov

The reaction of the peroxy radical (RO₂•) with nitric oxide (NO) is a crucial step, as it oxidizes NO to nitrogen dioxide (NO₂). NO₂ is then photolyzed by sunlight to produce an oxygen atom, which combines with molecular oxygen to form ozone. researchgate.net Therefore, the presence of VOCs like this compound in a NOx-rich environment (typical of urban areas) can significantly enhance the rate of ozone production. mdpi.comepa.gov The Ozone Formation Potential (OFP) of a specific VOC is a measure of its ability to contribute to ozone formation, which depends on its atmospheric concentration and its Maximum Incremental Reactivity (MIR) value. mdpi.comnih.gov Alkanes, while generally less reactive than alkenes or aromatics, can be significant contributors to OFP in areas where they are present in high concentrations. researchgate.net

Furthermore, the low-volatility oxygenated products formed during the oxidation of large alkanes can condense to form Secondary Organic Aerosols (SOA), which are a major component of fine particulate matter (PM₂.₅). researchgate.net SOA affects the Earth's radiation balance and has adverse effects on human health.

Model Systems in Polymer Chemistry and Materials Science

A comprehensive review of the scientific literature does not currently indicate that this compound is used as a specific model system in polymer chemistry or materials science. While studies on branched polymers and molecular dynamics simulations of other alkanes exist, researchgate.netusm.eduresearchgate.net direct applications or studies featuring this compound for these purposes are not documented. Research in these fields often utilizes other well-characterized small molecules or oligomers to understand the fundamental physics of polymer branching, chain dynamics, and material properties. wikipedia.org

Investigation of Cross-linking and Degradation Mechanisms in Branched Polymer Systems

The study of polymer degradation, which involves the breakdown of polymer chains, is crucial for understanding the lifespan and stability of plastic materials. This process can be initiated by factors such as heat, light, and chemical exposure, leading to changes in molecular weight, crystallinity, and the degree of branching. e3s-conferences.org The degradation of polymers can proceed through various mechanisms, including thermal degradation, photodegradation, and catalytic degradation. e3s-conferences.orgresearchgate.net

Highly branched alkanes, such as this compound, can serve as model compounds to understand the behavior of branched polymer systems. The presence of quaternary carbons in this compound mimics the branch points in polymers like low-density polyethylene. By studying the thermal and oxidative stability of such model compounds, researchers can gain insights into the initiation of degradation at these branched sites. The breaking of chemical bonds in polymers often starts at points of structural weakness, and the crowded steric environment around the quaternary carbons in this compound can influence bond dissociation energies and the subsequent free radical chain reactions that characterize polymer degradation. e3s-conferences.org

Furthermore, in studies of cross-linking, where polymer chains are linked together, small molecules with structures analogous to the cross-linking units can be used to understand the local chemical environment and reaction kinetics. While not a cross-linking agent itself, the study of how molecules like this compound interact with polymer chains can provide information on the physical aspects of the cross-linked network, such as free volume and segmental mobility.

Fundamental Studies of Hydrocarbon Interactions in Non-Biological Condensed Phases

The physical properties and behavior of substances in their liquid or solid state (condensed phases) are governed by intermolecular forces. For non-polar hydrocarbons like this compound, the primary intermolecular interactions are London dispersion forces, which are a type of van der Waals force. unizin.orgmasterorganicchemistry.com The strength of these forces is dependent on the surface area of the molecule and the polarizability of its electron cloud.

The highly branched, and therefore more compact and spherical, structure of this compound results in a smaller surface area compared to its linear isomer, n-dodecane. masterorganicchemistry.comwikipedia.org This reduction in surface area leads to weaker intermolecular dispersion forces. masterorganicchemistry.com Consequently, highly branched alkanes tend to have lower boiling points than their straight-chain counterparts. masterorganicchemistry.comwikipedia.org This principle is a cornerstone of physical organic chemistry and is well-illustrated by comparing the properties of alkane isomers.

The study of how molecules like this compound pack in the solid state and interact in the liquid state provides valuable data for developing and validating molecular models and simulations of hydrocarbon behavior. researchgate.net These fundamental studies are essential for understanding a wide range of phenomena, from the viscosity of lubricants to the phase behavior of complex hydrocarbon mixtures. The solubility of non-polar molecules in non-polar solvents is also dictated by these intermolecular forces, with alkanes generally being soluble in organic solvents. libretexts.orgkhanacademy.org

Development of Chromatographic Reference Standards

Gas chromatography (GC) is a powerful analytical technique used to separate and identify compounds in a mixture. The retention time of a compound—the time it takes to travel through the GC column—is a key parameter for its identification. The development of reliable reference standards is crucial for accurate and reproducible GC analysis.

Establishment of Retention Behavior Data for Highly Branched Alkane Standards

In gas chromatography, the retention of a compound is determined by its partitioning between the stationary phase (a coating on the inside of the column) and the mobile phase (an inert gas). This partitioning is influenced by the compound's volatility (related to its boiling point) and its specific interactions with the stationary phase. The Kovats retention index (KI) system is a standardized method for reporting retention data, which relates the retention time of an analyte to that of n-alkanes. gcms.czunl.edu

For highly branched alkanes like the isomers of dodecane (B42187), their retention behavior can be systematically studied on various stationary phases of different polarities. researchgate.netnist.govchromatographyonline.com This data is essential for building retention index libraries, which are used for the identification of unknown compounds in complex mixtures such as petroleum products or environmental samples. The elution patterns of methyl-branched alkanes are consistent and predictable, with factors like the number and position of methyl branches influencing the retention index. unl.eduresearchgate.net

| Compound Name | Molecular Formula | Boiling Point (°C) |

|---|---|---|

| n-Dodecane | C12H26 | 216.3 |

| 2-Methylundecane | C12H26 | 210 |

| 2,2-Dimethyl-decane | C12H26 | 202 |

| This compound | C12H26 | 197.0 (estimated) |

Correlation of Molecular Structure with Chromatographic Elution Characteristics for Analytical Method Development

The development of analytical methods in gas chromatography relies on understanding the relationship between the molecular structure of an analyte and its elution behavior. For alkanes, two key structural features that influence retention are the number of carbon atoms and the degree of branching. As the number of carbon atoms increases, the boiling point and retention time generally increase. masterorganicchemistry.com

Conversely, for isomers with the same number of carbon atoms, increased branching leads to a more compact, spherical shape, which reduces the surface area available for intermolecular interactions. masterorganicchemistry.commdpi.com This results in weaker London dispersion forces and a lower boiling point, causing branched isomers to elute earlier from a non-polar GC column than their linear counterparts. wikipedia.orgmatilda.science Therefore, a predictable elution order for dodecane isomers on a non-polar stationary phase would be the most highly branched isomers eluting first, followed by less branched isomers, with the linear n-dodecane eluting last.

This correlation between molecular structure and elution characteristics is fundamental for:

Method Development: Predicting the elution order of compounds helps in optimizing separation conditions, such as the temperature program and the choice of stationary phase.

Compound Identification: By comparing the experimental retention indices of unknown peaks with predicted values based on their likely structures, tentative identifications can be made, which can then be confirmed by mass spectrometry. unl.edu

Quality Control: Establishing the expected retention behavior of specific branched alkanes is important for their use as internal standards or as components of standard mixtures for quality control in various industries.

The systematic study of compounds like this compound and its isomers contributes to the broader understanding of quantitative structure-retention relationships (QSRR), which are mathematical models that correlate molecular descriptors with chromatographic retention. matilda.sciencenih.govsemanticscholar.org

Q & A

Q. How can the IUPAC nomenclature of 3,3,5,5-tetramethyloctane be validated, and what are common errors in its structural representation?

Methodological Answer: The IUPAC name is derived by identifying the longest carbon chain (octane) and assigning the lowest possible numbers to substituents. For this compound, methyl groups are positioned at carbons 3 and 5, with duplication indicated by "di-" or "tetra-" prefixes. Common errors include:

- Misnumbering the parent chain (e.g., selecting a shorter chain).

- Incorrectly prioritizing substituents (e.g., failing to apply the "first point of difference" rule).

Validation requires cross-referencing with IUPAC guidelines and computational tools like ChemDraw. Structural confirmation via NMR can resolve ambiguities in branching patterns .

Q. What experimental strategies are effective for synthesizing this compound, and how are yields optimized?

Methodological Answer: Synthesis typically involves alkylation or coupling reactions. For example:

- Friedel-Crafts alkylation using tert-butyl halides and a Lewis acid catalyst (e.g., AlCl₃).

- Grignard reagent coupling to introduce methyl branches.

Key optimization factors: - Catalyst selection : Acidic or metal catalysts influence regioselectivity.

- Temperature control : Elevated temperatures may promote side reactions (e.g., isomerization).

- Purification : Fractional distillation or column chromatography isolates the product. A comparative table of methods is shown below:

| Method | Catalyst | Yield (%) | Purity (GC-MS) |

|---|---|---|---|

| Friedel-Crafts | AlCl₃ | 65–75 | ≥95% |

| Grignard coupling | Mg/THF | 70–80 | ≥98% |

| Hydroalkylation | Pd/C | 50–60 | ≥90% |

Yield discrepancies often arise from incomplete reaction quenching or volatile byproducts .

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s branched structure?

Methodological Answer:

- ¹H/¹³C NMR : Identifies methyl group environments. For this compound, expect:

- Singlets for equivalent methyl groups at C3 and C5.

- Integration ratios confirming four methyl substituents.

- IR Spectroscopy : Detects C-H stretching in branched alkanes (~2850–2960 cm⁻¹).

- Mass Spectrometry : Molecular ion peak at m/z 184.18 (C₁₂H₂₄) and fragmentation patterns (e.g., loss of methyl groups).

Contradictions in spectral data may arise from impurities or stereochemical variations; repeated trials and high-resolution instruments mitigate these issues .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, MD simulations) predict the thermodynamic stability and isomerization pathways of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Calculates energy barriers for isomerization between conformers. Basis sets (e.g., B3LYP/6-31G*) model steric strain in branched structures.

- Molecular Dynamics (MD) : Simulates bulk properties (e.g., viscosity, diffusion coefficients) under varying temperatures.

Example workflow:

Optimize geometry using Gaussian or ORCA.

Analyze transition states for isomerization.

Compare computed vs. experimental enthalpy values.

Discrepancies may stem from approximations in van der Waals interactions or solvent effects .

Q. What mechanistic insights explain the compound’s reactivity in catalytic cracking or hydrogenation reactions?

Methodological Answer:

- Catalytic Cracking : Branched alkanes like this compound undergo β-scission at tertiary carbons, producing smaller alkenes.

- Hydrogenation : Metal catalysts (e.g., Pt, Pd) selectively reduce double bonds if present in intermediates.

Experimental validation: - GC-MS : Monitors product distribution.

- Kinetic Studies : Determines rate constants under varying pressures and temperatures.

Contradictory product ratios may arise from competing reaction pathways or catalyst poisoning .

Q. How can environmental fate studies assess the biodegradation and ecotoxicity of this compound?

Methodological Answer:

- Biodegradation Assays : Use OECD 301B tests with activated sludge to measure half-life.

- Ecotoxicity Models : QSAR predicts LC₅₀ for aquatic organisms based on logP values (~6.5 for this compound).

- Soil Adsorption : Batch experiments quantify Kₒc (organic carbon partition coefficient).

Conflicting data may result from microbial community variability or matrix effects (e.g., organic matter content) .

Q. How should researchers address discrepancies in reported synthesis yields or spectral data for this compound?

Methodological Answer:

- Statistical Analysis : Apply ANOVA to compare yields across labs, identifying outliers.

- Reproducibility Protocols : Standardize reaction conditions (e.g., solvent purity, catalyst aging).

- Collaborative Validation : Cross-lab NMR/GC-MS comparisons using reference standards.

Documentation of experimental parameters (e.g., humidity, stirring rates) is critical for resolving contradictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.